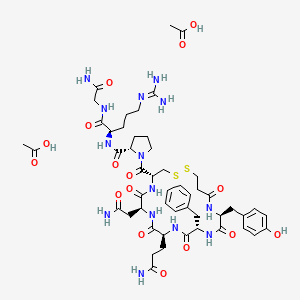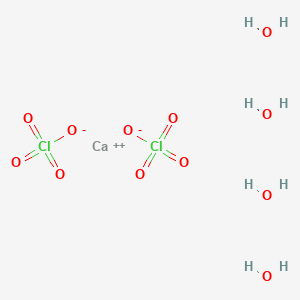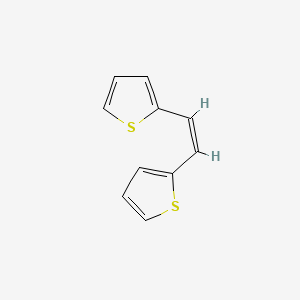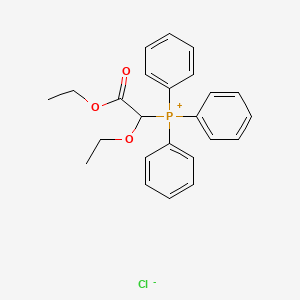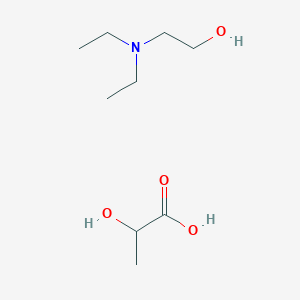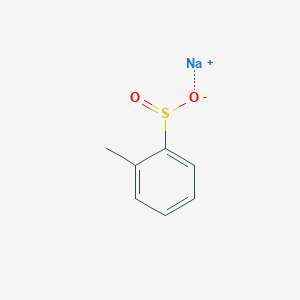
フルオリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorindine is an organic compound with a molecular formula of C8H6F2N2. It is a colorless, crystalline solid with a molecular weight of 166.15 g/mol. Fluorindine is an important reagent in organic synthesis, and is used for the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. Fluorindine has been studied extensively in the laboratory and has numerous applications in scientific research.
科学的研究の応用
蛍光分光法
フルオリジンは、渦鞭毛藻Amphidinium carteraeのペリジニン-クロロフィル-タンパク質複合体のスターク蛍光分光法に使用されてきました {svg_1}. この複合体の特異な光物理的性質は、多次元的な理論的および実験的な研究のユニークなターゲットとなっています {svg_2}.
光エネルギー変換
ペリジニン-クロロフィル-タンパク質複合体の光物理的性質は、光エネルギー変換のためのハイブリッドナノ構造などの分野における技術的な観点からの利用を示唆しています {svg_3}.
発光増強
フルオリジンは、生物医学研究における蛍光体としてのペリジニン-クロロフィル-タンパク質複合体の発光増強のためのツールとして使用されてきました {svg_4}.
抗癌作用
フルオリジンは、抗癌作用を果たす可能性があります。 これは、ペリジニン-クロロフィル-タンパク質複合体の発光増強特性に基づいています {svg_5}.
蛍光プローブ
フルオリジンは、蛍光プローブの設計、合成、および特性評価に使用されてきました {svg_6}. これらのプローブは、検出において感度が高く、選択性があり、無毒であり、生物医学、環境モニタリング、および食品安全における新しいソリューションを提供してきました {svg_7}.
分子検出
蛍光プローブの性能と適用範囲は、さまざまな分野における分子検出の進化するニーズを満たすために、新しい材料と技術を使用して改善されてきました {svg_8}.
特性
IUPAC Name |
2-fluoroindigine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJVHWLXXEVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[In]C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the confirmed structure of fluorindine?
A1: The structure of fluorindine has been confirmed as 5,14-dihydroquinoxalino[2,3-b]phenazine through NMR analysis. []
Q2: How does the electrochemical reduction of pyrazino[2,3-g]quinoxalines differ in hydroorganic and aprotic media?
A2: Electrochemical reduction of pyrazino[2,3-g]quinoxalines in a hydroorganic medium leads to the sequential formation of 1,4-dihydro and 1,4,6,9-tetrahydro derivatives, followed by further rearrangement. [] Conversely, in dry DMSO, four reversible monoelectronic systems are observed, signifying the formation of a radical anion, dianion, radical trianion, and remarkably, a tetraanion. [] This makes certain pyrazino[2,3-g]quinoxalines a rare example of compounds capable of forming tetraanions upon electrochemical reduction.
Q3: What spectroscopic techniques were employed to characterize the oxidation products of isodiphenylfluorindine?
A4: The structural assignments of the oxidation products of isodiphenylfluorindine were supported by a combination of UV-Vis spectroscopy, NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. [] These techniques provided complementary information about the electronic structure, connectivity, and spatial arrangement of atoms in the molecules.
Q4: Have there been any computational studies on fluorindine derivatives?
A5: Yes, density functional theory (DFT) calculations were used to study the electronic structures of isodiphenylfluorindine and its oxidation products, including the cruciform dimers. [] This computational approach provided valuable insights into the observed reactivity and spectroscopic properties of these compounds.
Q5: Are there any known catalytic applications of fluorindine or its derivatives?
A6: While the provided abstracts do not mention specific catalytic applications of fluorindine or its derivatives, their unique redox properties and the ability of some to form tetraanions [] suggest potential in this area. Further research is needed to explore the catalytic potential of these compounds in various organic reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


